molecular formula C22H27ClN4O3 B2426920 N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide CAS No. 899729-53-4

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2426920
CAS RN: 899729-53-4
M. Wt: 430.93
InChI Key: HCYLGCRQMFSCLV-UHFFFAOYSA-N
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Description

The compound “N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 4-(dimethylamino)phenyl group, and a morpholinoethyl group attached to an oxalamide core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, morpholinoethyl, and oxalamide groups. The exact synthesis pathway would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core. The presence of the phenyl rings and the morpholinoethyl group could potentially result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl rings might participate in electrophilic aromatic substitution reactions, while the oxalamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group and the nonpolar phenyl rings could affect its solubility .

Scientific Research Applications

Synthesis and Complexation Studies

One study discussed the synthesis and complexation of compounds involving morpholine derivatives, similar to the morpholinoethyl part of the query compound. These compounds were used to form complexes with palladium(II) and mercury(II), showing potential applications in coordination chemistry and materials science (Singh et al., 2000).

Ligand Properties and Metal Complexation

Another research focused on ligand properties and their applications in creating metal complexes. For example, copper(I) and nickel(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands were studied for their structural characteristics and novel emission properties (Kuang et al., 2002).

Biological Applications

Research on binuclear copper(II) complexes bridged by a ligand similar to part of the query compound explored their DNA-binding properties and cytotoxic activities, highlighting potential applications in biochemistry and cancer therapy (Li et al., 2012).

Reaction Studies

Studies on the reactions of certain chemical groups present in the query compound, such as N-phenylmaltimide, with various amines were investigated, providing insights into chemical synthesis and reaction mechanisms (Cremlyn & Nunes, 1987).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies on its synthesis, reactivity, and potential applications. It might also be interesting to investigate its interactions with various biological targets .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-26(2)17-9-7-16(8-10-17)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLGCRQMFSCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide

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